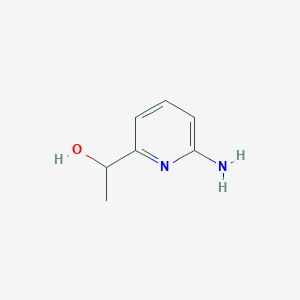

1-(6-Aminopyridin-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-aminopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTSQYYVINKIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Positional Isomerism and Structural Analogs of Aminopyridine Ethanols

The chemical properties and biological functions of substituted pyridines are highly dependent on the arrangement of functional groups around the aromatic ring. This concept, known as positional isomerism, is crucial for understanding the structure-activity relationships within a class of compounds. Positional isomers are molecules that share the same molecular formula but differ in the position of their substituents on the parent chain.

In the context of aminopyridine-ethanols, several positional isomers of 1-(6-Aminopyridin-2-yl)ethanol exist, each with a distinct substitution pattern on the pyridine (B92270) ring. The specific placement of the amino and ethanol (B145695) groups influences the molecule's electronic properties, reactivity, and three-dimensional shape.

Beyond positional isomers, structural analogs are compounds that share a similar core structure but differ in their functional groups or skeletal framework. These analogs are instrumental in medicinal chemistry for optimizing the properties of a lead compound. For instance, the hydroxyl group of this compound can be oxidized to a ketone, yielding 1-(6-Aminopyridin-2-yl)ethanone . This modification alters the molecule's hydrogen bonding capacity and reactivity. smolecule.com Further modifications can introduce different ring systems or side chains, leading to a broad family of related molecules with diverse potential applications.

Interactive Table 1: Comparison of this compound with its Positional Isomers and Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from this compound |

| This compound | 146859-53-2 | C₇H₁₀N₂O | Reference compound. |

| 1-(2-Amino-pyridin-4-yl)-ethanol | 1187932-55-3 | C₇H₁₀N₂O | Positional isomer; amino and ethanol groups are at positions 2 and 4, respectively. sigmaaldrich.com |

| 1-(6-Aminopyridin-3-yl)benzoic acid | 779315-67-2 | C₁₂H₁₀N₂O₂ | A related positional isomer concept where a benzoic acid group is present at the 3-position instead of an ethanol group. |

| 1-(6-Aminopyridin-2-yl)ethanone | 1060801-23-1 | C₇H₈N₂O | Structural analog; the hydroxyl group is replaced by a carbonyl group (ketone). |

| (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | 613678-03-8 | C₁₂H₁₇N₃O | Structural analog; features a more complex piperidine-methanone substituent instead of the ethanol group, used in the synthesis of 5-HT1F agonists. smolecule.com |

| 1-[(6-Aminopyridin-2-yl)methyl]-3-(propan-2-yl)urea | 2138014-60-3 | C₁₀H₁₆N₄O | Structural analog; the ethanol group is replaced by a methyl-urea substituent. chemsrc.com |

| 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl) urea (B33335) | Not Available | C₁₂H₁₁N₅O₃ | Structural analog derived from 2,6-diaminopyridine; the second amino group is converted into a nitrophenyl urea. Studied for its sensor capabilities and molecular structure. scispace.comresearchgate.net |

| 1-(6-Aminopyridin-2-yl)-3-(3-(triethoxysilyl)propyl)urea | Not Available | C₁₅H₂₈N₄O₄Si | Structural analog derived from 2,6-diaminopyridine; the second amino group is functionalized with a silylated propyl urea chain for incorporation into organosilica nanoparticles. researchgate.netresearchgate.net |

Research Significance of 1 6 Aminopyridin 2 Yl Ethanol Within Heterocyclic Chemistry

The significance of 1-(6-Aminopyridin-2-yl)ethanol in heterocyclic chemistry stems primarily from its role as a versatile synthetic building block. smolecule.com The presence of three key features—the aromatic pyridine (B92270) ring, a nucleophilic amino group, and a reactive hydroxyl group—makes it a valuable precursor for constructing more complex molecules with potential applications in medicine and materials science. rsc.org

Aminopyridine-based structures are known to interact with a wide range of biological targets, and derivatives have been explored for various therapeutic areas. rsc.org For instance, research into related 2-aminopyridine (B139424) derivatives has led to the development of potent inhibitors for Janus kinase 2 (JAK2) and ROS1/ALK, which are important targets in cancer therapy. tandfonline.comtandfonline.com While direct biological data on this compound is not extensively published, its structural similarity to these active compounds suggests its potential as a scaffold for new drug discovery programs.

A notable application highlighting its utility is in the synthesis of functionalized organosilica nanoparticles. A derivative, 1-(6-aminopyridin-2-yl)-3-(3-(triethoxysilyl)propyl)urea , was created from a related diaminopyridine and incorporated into periodic mesoporous organosilica (PMO) nanoparticles. researchgate.netresearchgate.net These nanoparticles demonstrated an enhanced capacity for carbon dioxide (CO₂) adsorption, indicating a potential application in carbon capture technologies. researchgate.net Furthermore, a urea (B33335) derivative of the aminopyridine scaffold, 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl) urea , has been synthesized and analyzed using Density Functional Theory (DFT) calculations to understand its molecular structure and electronic properties, which are foundational for its use as a molecular sensor. scispace.comresearchgate.net

Foundational Research Gaps and Future Perspectives for 1 6 Aminopyridin 2 Yl Ethanol

Established Synthetic Pathways to the Pyridine (B92270) Core

The construction of the 2,6-disubstituted pyridine core is fundamental to the synthesis of this compound. Several classical and modern methods are employed to create this essential heterocyclic scaffold.

One common approach involves the modification of a pre-existing pyridine ring. For instance, 2,6-dihalopyridines serve as versatile starting materials. These can undergo selective nucleophilic substitution reactions at the 2- and 6-positions. The differential reactivity of halogens, such as in 2-bromo-6-chloropyridine, allows for sequential and site-selective introduction of substituents through palladium-catalyzed cross-coupling reactions or nucleophilic substitutions. rsc.org However, nucleophilic substitutions on such substrates can sometimes lead to mixtures of products. rsc.org

Another established method is the Hantzsch pyridine synthesis, a condensation reaction that can be adapted to produce substituted pyridines. Although not always the most direct route for 2,6-disubstitution, it remains a valuable tool in the synthetic chemist's arsenal. beilstein-journals.org

The transformation of pyridine N-oxides offers a powerful strategy for functionalizing the pyridine ring, particularly at the 2- and 6-positions. organic-chemistry.orgbhu.ac.in Addition of Grignard reagents to pyridine N-oxides, followed by treatment with reagents like acetic anhydride (B1165640) or dimethylformamide (DMF), can yield 2-substituted or 2,6-disubstituted pyridines. organic-chemistry.orgresearchgate.net This method provides a regioselective route to introduce alkyl or aryl groups.

Furthermore, bicyclic ketals can be converted in a single step to 2,6-disubstituted pyridine derivatives, offering an efficient synthetic shortcut. rsc.org The reaction of 6,8-dioxabicyclo[3.2.1]octanes with aluminum chloride and hydroxylamine (B1172632) hydrochloride in acetic acid provides a direct entry to this class of compounds. rsc.org

Recent advancements have also described the synthesis of 2,6-disubstituted pyridines through palladium-catalyzed denitrogenation of pyridotriazoles, which generates metal-carbene intermediates that selectively form 6-aryl-2-benzoylpyridines. rsc.org

These established pathways provide a range of options for constructing the 2,6-disubstituted pyridine core, each with its own advantages and limitations depending on the desired substitution pattern and available starting materials.

Introduction of the Ethanolamine (B43304) Moiety

The introduction of the ethanolamine side chain at the 2-position of the pyridine ring is a critical step in the synthesis of this compound. Several synthetic strategies can be employed to achieve this transformation.

One common method involves the reaction of a 2-halopyridine derivative, such as 2-chloro- or 2-bromopyridine, with ethanolamine. This nucleophilic substitution reaction, often carried out in the presence of a base, directly installs the ethanolamine group. For example, the reaction of 2-chloropyridine (B119429) with N-methylethanolamine is a key step in the synthesis of related compounds. beilstein-journals.org Similarly, 2-chloro-6-methylpyridine (B94459) can be reacted with ethanolamine in the presence of a base like sodium hydride. vulcanchem.com

Alternatively, the ethanolamine moiety can be constructed in a stepwise manner. This can be achieved by reacting a 2-lithiated pyridine, generated from a 2-halopyridine, with ethylene (B1197577) oxide. This reaction opens the epoxide ring and introduces a 2-hydroxyethyl group, which can then be converted to the desired ethanolamine.

Another approach starts with a pyridine-2-carboxaldehyde. Reductive amination of the aldehyde with an appropriate amine, followed by reduction of a carbonyl group, can also lead to the formation of the ethanolamine side chain. For instance, 6-methylpyridine-2-carbaldehyde can undergo reductive amination with ethanolamine under catalytic hydrogenation conditions. vulcanchem.com A similar strategy involves the reaction of 6-bromo-2-pyridine carboxaldehyde with a methyl Grignard reagent (MeMgI) to form the corresponding ethanol (B145695) derivative. googleapis.com

The choice of method often depends on the other substituents present on the pyridine ring and the desired stereochemistry of the final product.

Amination Strategies at the Pyridine 6-Position

The introduction of an amino group at the 6-position of the pyridine ring is a crucial step in the synthesis of this compound. Several amination strategies are available to achieve this transformation.

One of the most classic methods is the Chichibabin reaction, which involves the direct amination of pyridines using sodium amide (NaNH₂). bhu.ac.iniust.ac.ir This reaction typically occurs at the α-position (C2 or C6) of the pyridine ring. While effective, this method can sometimes lead to the formation of diaminopyridines with excess sodamide. bhu.ac.in

Nucleophilic aromatic substitution (SNAr) of a leaving group at the 6-position is another widely used strategy. Halogens, such as chlorine or bromine, are common leaving groups. For instance, a 6-halopyridine derivative can be reacted with an ammonia (B1221849) source, such as aqueous ammonia, often in the presence of a copper catalyst, to install the amino group. google.com The use of copper(I) oxide as a catalyst can allow for lower reaction temperatures, which can be advantageous in preventing side reactions and discoloration of the product. google.com

Palladium-catalyzed amination reactions have also emerged as powerful tools for C-N bond formation. acs.orgacs.orgnih.gov These reactions can be used to couple a 6-halopyridine with an amine source. For example, protected hydrazine (B178648) derivatives have been successfully coupled with 2-pyridyl chlorides, bromides, and triflates using palladium catalysts with chelating phosphine (B1218219) ligands. acs.orgacs.orgnih.gov

In some cases, a nitro group at the 3-position can direct amination to the 6-position via vicarious nucleophilic substitution. rsc.org Reagents like hydroxylamine or 4-amino-1,2,4-triazole (B31798) can be used for this purpose. rsc.org Direct amination of a pyridine ring can also be achieved under specific conditions, such as the reaction of 2-nitro-3-azidopyridine with ammonium (B1175870) hydroxide, which results in amination at the 6-position. researchgate.net

The choice of amination strategy depends on the specific substrate, the desired reaction conditions, and the compatibility with other functional groups present in the molecule.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic approaches that can be applied to the synthesis of this compound and its derivatives, offering improved efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are at the forefront of these advanced methods. acs.orgacs.orgnih.gov These reactions are particularly useful for the amination step at the 6-position of the pyridine ring. By employing palladium catalysts in combination with specific ligands, such as chelating phosphines like BINAP or DPPF, 2-pyridyl halides or triflates can be efficiently coupled with various nitrogen nucleophiles. acs.orgacs.org This approach provides a direct and versatile route to introduce the amino group.

Copper-catalyzed reactions also play a significant role. For instance, copper(I) oxide has been shown to be an effective catalyst for the amination of 6-bromopyridines with ammonia at lower temperatures than previously required. google.com This can lead to higher purity products by avoiding side reactions.

Furthermore, catalytic methods are being developed for the regioselective synthesis of the 2,6-disubstituted pyridine core itself. rsc.org Palladium-catalyzed aerobic oxidative denitrogenation of pyridotriazoles is one such method that generates metal-carbene intermediates, leading to the selective formation of 6-aryl-2-benzoylpyridines. rsc.org

Enantioselective catalysis is also a key area of advancement, particularly for the synthesis of chiral derivatives of this compound. Asymmetric hydrogenation using chiral catalysts is a powerful technique to establish the stereocenter in the ethanolamine side chain with high enantiomeric excess. lookchem.com

These advanced catalytic approaches offer significant advantages over traditional methods, often providing milder reaction conditions, higher yields, and greater control over regioselectivity and stereoselectivity.

Stereoselective Synthesis of Chiral this compound

The ethanolamine moiety of this compound contains a chiral center, making the stereoselective synthesis of this compound a topic of significant interest. The (R) and (S) enantiomers can exhibit different biological activities, necessitating methods for their selective preparation.

One of the most powerful strategies for achieving stereoselectivity is asymmetric catalysis. Asymmetric hydrogenation of a ketone precursor, such as 1-(6-aminopyridin-2-yl)ethan-1-one, using a chiral catalyst can produce the desired enantiomer of the alcohol with high enantiomeric excess. lookchem.com This method is often highly efficient and can be performed on a large scale.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the molecule, directing a subsequent reaction to occur stereoselectively. For example, in the synthesis of a related compound, a chiral auxiliary was used to ensure the stereoselective reductive amination step. vulcanchem.com After the desired stereocenter is created, the chiral auxiliary is removed.

Kinetic resolution is another technique that can be employed. In this method, a racemic mixture of the alcohol is reacted with a chiral resolving agent, which reacts at a different rate with each enantiomer, allowing for their separation.

Furthermore, starting from a chiral pool of starting materials can also lead to the desired enantiomer. For instance, if a chiral precursor containing the ethanolamine side chain is available, it can be coupled with the pyridine core to form the final product.

The development of stereoselective synthetic routes is crucial for the preparation of enantiomerically pure this compound, enabling the investigation of the specific biological properties of each enantiomer.

Synthetic Routes for Derivatization of this compound

The core structure of this compound offers several sites for derivatization, allowing for the synthesis of a wide range of analogues with potentially diverse biological activities. The primary amino group, the hydroxyl group, and the pyridine ring itself can all be modified.

The amino group at the 6-position is a common site for modification. It can be acylated with various acylating agents, such as acid chlorides or anhydrides, to form amides. For example, reaction with 2,4,6-trifluorobenzoylchloride can be used to introduce a substituted benzamide (B126) group. google.com The amino group can also undergo alkylation or arylation reactions.

The hydroxyl group of the ethanolamine side chain can be esterified or etherified. Esterification with a carboxylic acid or its derivative introduces an ester functionality, while reaction with an alkyl halide in the presence of a base can form an ether.

The pyridine ring itself can also be further functionalized. While the existing substituents will influence the regioselectivity of further reactions, electrophilic aromatic substitution could potentially introduce additional substituents onto the ring.

The ketone precursor to this compound, (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, can also be a starting point for derivatization. smolecule.com The ketone can participate in condensation reactions to form imines or can be reduced to an alcohol, which can then be further modified. smolecule.com

Vibrational Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group results in strong, broad absorption bands in the high-frequency region of the spectrum.

Table 4: Key FT-IR Vibrational Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3400-3200 | N-H and O-H stretching | Amino and Hydroxyl | mdpi.com |

| 3100-3000 | C-H stretching (aromatic) | Pyridine Ring | tandfonline.com |

| 3000-2850 | C-H stretching (aliphatic) | Ethanol Sidechain | tandfonline.com |

| ~1640-1590 | N-H bending / C=C and C=N stretching | Amino / Pyridine Ring | mdpi.comnih.gov |

| ~1470-1430 | C=C and C=N stretching | Pyridine Ring | rsc.org |

| ~1200-1000 | C-O stretching | Secondary Alcohol | researchgate.net |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for detecting vibrations of non-polar, symmetric bonds. cetjournal.it Therefore, it is an excellent technique for probing the carbon skeleton of the pyridine ring and the C-C bond of the ethanol substituent.

Table 5: Key Raman Spectral Assignments

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3060 | C-H stretching (aromatic) | Pyridine Ring | tandfonline.com |

| ~1610 | C=C stretching | Pyridine Ring | researchgate.net |

| ~1450 | C-H deformation (aliphatic) | Ethanol Sidechain | researchgate.netcetjournal.it |

| ~1000 | Ring breathing mode (symmetric) | Pyridine Ring | tandfonline.com |

Theoretical Correlation of Vibrational Spectra

Theoretical calculations, particularly using Density Functional Theory (DFT), have become a cornerstone in the analysis of vibrational spectra for complex molecules. nih.gov For compounds structurally related to this compound, DFT methods, such as B3LYP with basis sets like 6-31G(d) or 6-311++G(d,p), are employed to compute optimized molecular structures and harmonic vibrational frequencies. researchgate.nettandfonline.com These theoretical calculations allow for the simulation of infrared (IR) and Raman spectra.

A strong correlation is often observed between the theoretically predicted vibrational frequencies and those obtained experimentally from FT-IR and FT-Raman spectroscopy. tandfonline.com This agreement is typically improved by scaling the theoretical values to account for factors like the gaseous state of the calculated molecule. tandfonline.com The detailed interpretation of vibrational modes is facilitated by calculating the Potential Energy Distribution (PED), which helps in assigning specific vibrational motions to the observed spectral bands. tandfonline.comscience.gov For instance, in similar structures, C-C stretching vibrations and in-plane or out-of-plane bending modes can be accurately assigned by comparing experimental and theoretical data. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the molecular formula of a compound. This method provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For derivatives of aminopyridine, HRMS has been successfully used to verify their molecular weights and, consequently, their chemical formulas. sci-hub.se

Electronic Absorption and Emission Spectroscopy

The electronic absorption properties of compounds like this compound are often studied using Ultraviolet-Visible (UV-Vis) spectroscopy in a range of solvents with varying polarities. ijcce.ac.irsci-hub.se For analogous compounds, the UV-Vis spectra typically exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. bohrium.comnih.gov

The polarity of the solvent can influence the position of these absorption bands, a phenomenon known as solvatochromism. ijcce.ac.ir In some cases, changes in solvent polarity lead to negligible shifts in the absorption spectra, while in others, a noticeable red (bathochromic) or blue (hypsochromic) shift can be observed. ijcce.ac.irbohrium.com For example, a related compound, 3-((6-((4-chlorobenzylidene)amino)pyridin-2-yl)imino)indolin-2-one (CBAPI), showed little change in its absorption spectrum with varying solvent polarity, though its emission spectrum was significantly affected. bohrium.com The study of UV-Vis spectra in different solvents helps to understand the nature of the electronic transitions and the interactions between the solute and solvent molecules. ijcce.ac.ir

Table 1: UV-Vis Absorption Maxima (λmax) for a Structurally Related Compound (CBAPI) in Various Solvents bohrium.comnih.gov

| Solvent | Dielectric Constant (D) ijcce.ac.ir | λmax (nm) nih.gov |

| Cyclohexane | 2.02 | ~500 |

| Toluene | 2.38 | ~500 |

| Benzene | 2.28 | ~500 |

| Methylene Chloride | 8.93 | ~500 |

| Isopropyl Alcohol | 19.92 | ~500 |

| Ethanol | 24.55 | ~500 |

| Methanol | 32.70 | ~500 |

| DMF | 36.71 | ~500 |

| Water | 78.39 | 517 |

Note: The data in this table is for the related compound CBAPI and is used here for illustrative purposes.

The photophysical properties of aminopyridine derivatives, including their fluorescence characteristics, are of significant interest. researchgate.netnih.gov These properties, such as the maximum emission wavelength (λem), Stokes shift, and fluorescence quantum yield (Φf), are often measured in various solvents. sci-hub.se For instance, a study on novel bis-oxonol dyes with pyridinium (B92312) substituents showed absorption and fluorescence emission maxima in acetonitrile (B52724) in the ranges of 467–480 nm and 531–712 nm, respectively, indicating large Stokes shifts. sci-hub.sesci-hub.se

The fluorescence of these compounds can be influenced by factors such as intramolecular charge transfer (ICT), which can be modulated by the solvent environment. sci-hub.se Time-dependent density functional theory (TD-DFT) calculations can provide theoretical insights into the excited state properties and the origins of observed photophysical phenomena, such as large Stokes shifts, which may be attributed to rotational relaxation in the excited state. sci-hub.se

X-ray Diffraction Crystallography

The process typically involves collecting diffraction data at low temperatures to minimize thermal vibrations. rsc.org The resulting data is then used to solve and refine the crystal structure, often using software packages like SHELXS and SHELXL. rsc.org The analysis of the crystal structure provides crucial information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. iucr.org For instance, in N-(6-aminopyridin-2-yl)formamide, hydrogen bonding between molecules leads to the formation of dimers and a herringbone packing motif. iucr.org

Computational Chemistry and Theoretical Modelling of 1 6 Aminopyridin 2 Yl Ethanol

Density Functional Theory (DFT) Based Structural Optimizations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. explorationpub.com It is widely employed for structural optimization, where the goal is to find the minimum energy arrangement of atoms in a molecule. j-cst.org This is achieved by calculating the forces on each atom and adjusting their positions until a stable geometry, known as a stationary point on the potential energy surface, is found. researchgate.net For a molecule like 1-(6-Aminopyridin-2-yl)ethanol, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-31G(d,p) or 6-311++G(d,p) would typically be used to provide a good balance between accuracy and computational cost. researchgate.netresearchgate.net

Ground State Geometries and Conformational Energy Landscapes

The ground state geometry corresponds to the most stable three-dimensional arrangement of the atoms in a molecule, representing a global minimum on its potential energy surface. For this compound, the optimization process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles that define its shape.

Due to the presence of rotatable single bonds—specifically the C-C and C-O bonds of the ethanol (B145695) side chain and the C-C bond connecting it to the pyridine (B92270) ring—the molecule can exist in multiple conformations. A conformational energy landscape analysis would be performed by systematically rotating these bonds and calculating the energy of each resulting conformer. This process maps out the potential energy surface, identifying various local energy minima (stable conformers) and the transition states that separate them. The results would reveal the most energetically favorable conformation(s) and the energy barriers to rotation between different stable forms.

Illustrative Data: Optimized Geometric Parameters This table illustrates the type of data obtained from a DFT geometry optimization. The values are hypothetical.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(ring)-C(ethanol) | 1.52 Å |

| C(ethanol)-O | 1.43 Å | |

| C(ethanol)-C(methyl) | 1.54 Å | |

| N(ring)-C(ring) | 1.34 Å | |

| C(ring)-N(amino) | 1.38 Å | |

| Bond Angle | C(ring)-C(ethanol)-O | 109.5° |

| C(ring)-C(ethanol)-C(methyl) | 111.0° |

| Dihedral Angle | N(ring)-C-C-O | 178.5° |

Harmonic Vibrational Frequency Calculations

Following a successful geometry optimization that locates a minimum on the potential energy surface, harmonic vibrational frequency calculations are performed. explorationpub.com These calculations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra.

The calculation provides a set of vibrational modes, each with a corresponding frequency and intensity. These theoretical frequencies can be compared with experimental spectroscopic data to validate the computed structure. Each calculated frequency corresponds to a specific atomic motion, such as the stretching of the O-H bond, the N-H bonds of the amino group, or the breathing modes of the pyridine ring. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and the approximations inherent in the DFT method. researchgate.net

Illustrative Data: Calculated Vibrational Frequencies This table shows a sample of vibrational modes that would be calculated. Frequencies are hypothetical.

| Mode Number | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| 1 | 3450 | High | O-H Stretch |

| 2 | 3380 | Medium | N-H Asymmetric Stretch |

| 3 | 3295 | Medium | N-H Symmetric Stretch |

| 4 | 2980 | Medium | C-H Stretch (methyl) |

| 5 | 1610 | High | C=C/C=N Ring Stretch |

Electronic Structure Theory

The study of a molecule's electronic structure provides deep insights into its reactivity, stability, and optical properties. For this compound, various analyses derived from the DFT calculations would be used to characterize its electronic features.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. griffith.edu.au

The energy of the HOMO is related to the molecule's ionization potential (the ease of removing an electron), while the LUMO energy relates to its electron affinity (the ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher stability. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO would show where electron density is highest for donation and where it is most likely to be accepted, identifying the probable sites for electrophilic and nucleophilic attack.

Illustrative Data: Frontier Molecular Orbital Energies This table presents an example of FMO analysis results.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. mdpi.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. nih.gov

Typically, regions of negative electrostatic potential, shown in red or yellow, are rich in electrons and are susceptible to electrophilic attack. nih.gov For this compound, these areas would be expected around the nitrogen atoms of the pyridine ring and the amino group, as well as the oxygen atom of the ethanol group, due to their high electronegativity and lone pairs of electrons. Regions of positive potential, shown in blue, are electron-deficient and are favorable sites for nucleophilic attack. nih.gov These would likely be found around the hydrogen atoms, particularly the hydroxyl and amino protons. The MEP map provides a comprehensive picture of the molecule's polarity and its potential for intermolecular interactions, such as hydrogen bonding. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds and lone pairs. nih.gov This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization.

The method examines the interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). The stabilization energy (E(2)) associated with a donor-acceptor interaction is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization from the donor to the acceptor orbital. For this compound, NBO analysis would quantify the delocalization of lone pairs from the nitrogen and oxygen atoms into the antibonding orbitals of the pyridine ring, providing a measure of resonance stabilization and intramolecular charge transfer.

Illustrative Data: NBO Second-Order Perturbation Analysis This table illustrates significant donor-acceptor interactions and their stabilization energies. Orbitals and energies are hypothetical.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N(amino) | π* (C-C ring) | 25.5 | Lone Pair -> π* (Resonance) |

| LP (1) N(ring) | σ* (C-C ring) | 5.2 | Lone Pair -> σ* (Hyperconjugation) |

| LP (1) O(hydroxyl) | σ* (C-H) | 2.1 | Lone Pair -> σ* (Hyperconjugation) |

Reactivity Profiles and Chemical Transformations of 1 6 Aminopyridin 2 Yl Ethanol

Mechanistic Studies of Common Organic Reactions

The reactivity of 1-(6-aminopyridin-2-yl)ethanol can be understood by examining the behavior of its constituent functional groups. The pyridine (B92270) ring, being an electron-deficient aromatic system, influences the reactivity of its substituents. The amino group, a strong activating group, and the 1-hydroxyethyl group, a moderately activating group, modulate the electronic properties of the pyridine nucleus.

The pyridine ring in this compound is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly activating amino group at the 6-position directs electrophiles primarily to the 5-position and to a lesser extent, the 3-position. The amino group itself can readily undergo electrophilic attack, for instance, acylation or alkylation, under appropriate conditions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (the 2- and 4-positions). In this molecule, the presence of the amino group further influences the sites of nucleophilic attack.

The primary amine moiety is a potent nucleophile and will readily react with a variety of electrophiles. Common reactions include acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides.

| Reaction Type | Reagent/Conditions | Expected Product |

| Electrophilic Aromatic Substitution | ||

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-1-(6-aminopyridin-2-yl)ethanol |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-1-(6-aminopyridin-2-yl)ethanol |

| Amine Acylation | ||

| Acetylation | Acetyl chloride, pyridine | 1-(6-Acetamidopyridin-2-yl)ethanol |

| Amine Alkylation | ||

| Methylation | Methyl iodide, K₂CO₃ | 1-(6-(Methylamino)pyridin-2-yl)ethanol |

This table presents expected reactions based on the general reactivity of aminopyridines.

The secondary alcohol of the ethanol (B145695) side chain is the primary site for oxidation and reduction reactions.

Oxidation: Mild oxidizing agents can convert the secondary alcohol to a ketone, yielding 1-(6-aminopyridin-2-yl)ethanone. Stronger oxidizing agents may lead to cleavage of the C-C bond or degradation of the pyridine ring. Common oxidizing agents for secondary alcohols include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). libretexts.orgchemistryviews.org

Reduction: The pyridine ring can be reduced under forcing conditions, for example, using catalytic hydrogenation with catalysts like platinum or rhodium at high pressure and temperature, to yield the corresponding piperidine derivative. The carbonyl group of the oxidized product, 1-(6-aminopyridin-2-yl)ethanone, can be reduced back to the secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Transformation | Reagent/Conditions | Product |

| Oxidation of Alcohol | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 1-(6-Aminopyridin-2-yl)ethanone |

| Reduction of Pyridine Ring | H₂, PtO₂, high pressure | 1-(6-Aminopiperidin-2-yl)ethanol |

| Reduction of Ketone | Sodium borohydride (NaBH₄), Methanol | This compound |

This table outlines potential oxidation and reduction reactions.

The hydroxyl group of the ethanol side chain is a poor leaving group. To undergo substitution or elimination reactions, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide.

Substitution: Treatment with agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloride or bromide. wikipedia.org These alkyl halides can then undergo nucleophilic substitution with a variety of nucleophiles.

Elimination (Dehydration): Acid-catalyzed dehydration of the secondary alcohol can lead to the formation of 6-amino-2-vinylpyridine. This reaction typically proceeds via an E1 mechanism involving a carbocation intermediate. Milder, base-induced elimination can be achieved by first converting the alcohol to a good leaving group (e.g., a tosylate) and then treating with a non-nucleophilic base. libretexts.org

Functional Group Interconversions Involving the Ethanol Side Chain

The ethanol side chain is amenable to a variety of functional group interconversions beyond simple oxidation, reduction, substitution, and elimination.

Esterification: The secondary alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid or a base. For example, Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. chemguide.co.uk

Etherification: The alcohol can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

| Reaction | Reagents | Product Functional Group |

| Esterification | Acetic anhydride (B1165640), pyridine | Ester |

| Tosylation | p-Toluenesulfonyl chloride, pyridine | Tosylate |

| Conversion to Alkyl Halide | Thionyl chloride (SOCl₂) | Alkyl chloride |

| Dehydration | H₂SO₄, heat | Alkene |

This table summarizes key functional group interconversions of the ethanol side chain.

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively available in the public domain. However, the reactivity can be inferred from studies on analogous compounds.

The kinetics of reactions involving the amino group are expected to be rapid with strong electrophiles due to the high nucleophilicity of the primary amine. The rates of electrophilic substitution on the pyridine ring will be significantly influenced by the nature of the electrophile and the reaction conditions, with the activating effect of the amino group playing a crucial role.

For reactions at the ethanol side chain, the conversion of the hydroxyl group to a better leaving group is often the rate-determining step in substitution and elimination reactions. The thermodynamic stability of the products will govern the position of equilibrium in reversible reactions like esterification. For instance, in Fischer esterification, the removal of water can drive the reaction towards the ester product.

Thermodynamic data for 2-aminopyridine (B139424), a related parent compound, has been studied, providing insights into the stability of the aminopyridine core. asianpubs.orgresearchgate.net The enthalpy of fusion and heat capacities have been determined, which are fundamental thermodynamic properties. asianpubs.org These values for the parent aminopyridine can serve as a baseline for estimating the thermodynamic properties of its derivatives.

| Compound | Property | Value |

| 2-Aminopyridine | Molar Enthalpy of Fusion | 18.33 ± 0.05 kJ mol⁻¹ |

| 2-Aminopyridine | Molar Entropy of Fusion | 55.53 ± 0.14 J K⁻¹ mol⁻¹ |

| 2-Aminopyridine | Melting Temperature | 330.09 ± 0.01 K |

Data from a study on 2-aminopyridine, providing a reference for the thermodynamic properties of the aminopyridine scaffold. asianpubs.org

Coordination Chemistry and Metal Complexation of 1 6 Aminopyridin 2 Yl Ethanol

Design and Synthesis of 1-(6-Aminopyridin-2-yl)ethanol Metal Complexes

The synthesis of metal complexes with a novel ligand like this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, nitrates, sulfates, or perchlorates of transition metals) and solvent would be critical in influencing the stoichiometry and structure of the resulting complex. Researchers would systematically vary reaction conditions such as temperature, reaction time, and molar ratios of metal to ligand to optimize the synthesis of crystalline products suitable for characterization. The design of these complexes would be guided by the potential coordination sites of the ligand: the pyridine (B92270) nitrogen, the amino nitrogen, and the hydroxyl oxygen.

Coordination Modes and Ligand Denticity of this compound

Based on its structure, this compound could exhibit a variety of coordination modes. It could act as a monodentate ligand, coordinating through the pyridine nitrogen, which is typically the most basic site. Alternatively, it could function as a bidentate ligand, chelating to a metal center through the pyridine nitrogen and the amino nitrogen, forming a stable five-membered ring. Another bidentate mode could involve the pyridine nitrogen and the hydroxyl oxygen. A tridentate coordination, involving all three potential donor atoms, is also a possibility, although this would likely depend on the size and electronic properties of the metal ion. The actual coordination mode, or denticity, would be determined experimentally.

Spectroscopic and Magnetic Characterization of Metal Complexes

A suite of spectroscopic and analytical techniques would be employed to characterize the newly synthesized complexes.

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Changes in the vibrational frequencies of the N-H, O-H, and C-N bonds upon coordination would confirm the involvement of these groups in bonding to the metal ion. |

| UV-Visible Spectroscopy | Would provide information about the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the metal-ligand bonding. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes, ¹H and ¹³C NMR would reveal the connectivity of the ligand and any changes in the chemical environment of its protons and carbons upon complexation. |

| Mass Spectrometry | Would be used to determine the molecular weight of the complex and confirm its composition. |

| Magnetic Susceptibility Measurements | Would determine the magnetic moment of the complex, indicating the number of unpaired electrons on the metal center and providing insight into its electronic configuration and spin state. |

Theoretical Insights into Metal-Ligand Bonding (e.g., DFT on complexes)

To gain a deeper understanding of the electronic structure and bonding in the hypothetical complexes, computational methods such as Density Functional Theory (DFT) would be employed. DFT calculations can be used to:

Predict the most stable geometry of the complexes.

Calculate the energies of the molecular orbitals, providing a theoretical basis for the observed spectroscopic properties.

Analyze the nature of the metal-ligand bond in terms of its ionic and covalent character.

Simulate vibrational spectra to aid in the interpretation of experimental IR data.

Advanced Research Applications of 1 6 Aminopyridin 2 Yl Ethanol and Its Derivatives

Role as a Key Intermediate and Building Block in Complex Chemical Synthesis

The structure of 1-(6-Aminopyridin-2-yl)ethanol makes it an excellent building block for the synthesis of more complex molecules, particularly heterocyclic compounds and pharmaceutical agents. The primary amino group and the secondary alcohol are reactive sites that can participate in a wide range of chemical transformations. The pyridine (B92270) ring itself can be functionalized or used as a core scaffold.

Pyridinyl-ethanol derivatives are recognized as important intermediates in the pharmaceutical industry. For instance, the related compound 2-[methyl(pyridin-2-yl)amino]ethanol serves as a key intermediate in the synthesis of rosiglitazone, a medication used in the management of type 2 diabetes. researchgate.netresearchgate.net This highlights the industrial relevance of the pyridinyl-ethanol motif for constructing complex, biologically active molecules. The synthesis of such intermediates often involves nucleophilic substitution reactions on a pyridine ring. beilstein-journals.org

The 2-aminopyridine (B139424) moiety, a core component of this compound, is a precursor for a variety of heterocyclic systems. Through condensation and cyclization reactions, it can be used to construct fused ring systems such as imidazoles, pyrimidines, and benzodiazepines. researchgate.net The presence of the ethanol (B145695) side chain offers an additional point for modification or extension of the molecular structure, allowing for the creation of diverse chemical libraries for drug discovery and other applications. The compound can be considered a bifunctional building block, where the amino group can be acylated or alkylated, and the hydroxyl group can be esterified, etherified, or oxidized to a ketone, paving the way for the synthesis of a wide array of derivatives. mdpi.com

Applications in Catalysis Research

The aminopyridine structure and the chiral alcohol functionality of this compound make it and its derivatives promising candidates for applications in catalysis, particularly in creating specialized ligands for metal-catalyzed reactions.

Aminopyridine derivatives are effective N-ligands in coordination chemistry. mdpi.com The nitrogen atoms of the pyridine ring and the amino group can chelate to a metal center, forming stable complexes. These complexes can act as catalysts in various organic transformations. For example, zinc complexes incorporating aminopyridinate ligands have been synthesized and studied for their structural characteristics, with potential applications as precursors for catalysts. mdpi.com By modifying the amino and hydroxyl groups of this compound, a diverse range of ligands can be developed with tailored steric and electronic properties to influence the activity and selectivity of a metal catalyst in homogeneous catalysis.

Optically pure amino alcohols are highly valuable as chiral ligands and auxiliaries in asymmetric synthesis. nih.gov Since this compound possesses a stereocenter at the carbon atom bearing the hydroxyl group, it can be resolved into its enantiomers. Each enantiomer can then be used to create a chiral environment around a metal center.

Such chiral ligands are crucial for stereoselective catalysis, where the goal is to produce one enantiomer of a product in excess over the other. Copper-catalyzed reactions, for example, have been developed for the enantioselective synthesis of amino alcohols, underscoring the importance of this class of compounds. nih.govnih.gov A chiral ligand derived from this compound could coordinate to a metal through its two nitrogen atoms and the oxygen of the hydroxyl group, forming a rigid tridentate complex. This defined chiral pocket around the metal can effectively control the stereochemical outcome of reactions such as asymmetric reduction, oxidation, or carbon-carbon bond formation.

Contribution to Materials Science and Functional Materials

The ability of aminopyridine derivatives to interact strongly with metal surfaces has led to their investigation in materials science, especially for surface protection applications.

Derivatives of 2-aminopyridine have demonstrated significant potential as corrosion inhibitors for metals like carbon steel, particularly in acidic environments. srce.hrresearchgate.netresearchgate.netias.ac.in The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netj-cst.org

The adsorption mechanism involves both physical (electrostatic) and chemical interactions. The protonated amino and pyridine nitrogen atoms can interact electrostatically with chloride ions already adsorbed on the steel surface. Furthermore, the nitrogen and oxygen atoms possess lone pairs of electrons that can be donated to the vacant d-orbitals of iron atoms, forming coordinate bonds (chemisorption). srce.hr The π-electrons of the pyridine ring also contribute to the adsorption process, enhancing the stability of the protective film. koreascience.kr

The inhibition efficiency of aminopyridine-based compounds, such as Schiff base derivatives, increases with concentration but tends to decrease at higher temperatures. srce.hrj-cst.org Studies on related aminopyridine Schiff bases show high inhibition rates, demonstrating the efficacy of the aminopyridine functional group in corrosion protection. srce.hr The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netias.ac.in

| Concentration (mM) | Inhibition Efficiency (%) |

|---|---|

| 0.05 | 70.1 |

| 0.10 | 78.3 |

| 0.25 | 86.5 |

| 0.50 | 90.2 |

| 1.00 | 93.4 |

Development of Molecular Sensors and Probes

The 2-aminopyridine scaffold is an excellent fluorophore, making it a foundation for the design of fluorescent molecular sensors. researchgate.netmdpi.com These sensors are designed to detect specific ions or molecules through a change in their optical properties, such as fluorescence intensity.

Derivatives of 2-aminopyridine have been developed as chemosensors for detecting metal ions like Fe³⁺ and Hg²⁺. researchgate.net The sensing mechanism often operates on an 'On-Off' principle, where the inherent fluorescence of the aminopyridine molecule is quenched upon binding to the target metal ion. The amino and pyridine nitrogen atoms can act as a binding site, and complexation with the metal ion alters the electronic properties of the fluorophore, leading to the quenching of its fluorescence. researchgate.net The versatility and straightforward synthesis of aminopyridine derivatives make them ideal candidates for developing new and selective chemosensors. researchgate.netmdpi.com

Beyond fluorescent probes, the 2-aminopyridine structure has been used to create potentiometric sensors. For example, molecularly imprinted polymers have been fabricated for the selective determination of 2-aminopyridine itself, which can be an impurity in pharmaceutical preparations. nih.gov These sensors show a change in membrane potential upon binding the target molecule, allowing for its quantification. nih.govnih.gov The functional groups present in this compound provide handles for its incorporation into more complex sensor designs, targeting a wide range of biologically and environmentally relevant analytes.

Supramolecular Assembly and Host-Guest Chemistry

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed from the association of molecular components through non-covalent interactions. Derivatives of this compound, containing the core 2-aminopyridine functionality, are particularly adept at forming organized supramolecular aggregates. The 2-aminopyridine unit is capable of forming self-complementary intermolecular hydrogen bonds, making it a valuable building block in crystal engineering.

N,N′-bis(2-pyridyl)aryldiamines, which are derivatives of 2-aminopyridine, have been shown to form distinct hydrogen-bonded polymeric tapes in the solid state. Depending on the conformation of the 2-arylaminopyridine system (Z or E), different supramolecular structures can be generated. The E,E conformers typically form dimeric R22(8) motifs, while the Z,Z conformers assemble via N–H⋯N hydrogen bonds, leading to more complex one-, two-, or three-dimensional networks rsc.org. This predictable self-assembly behavior is crucial for the rational design of new molecular solids with desired structural features.

Furthermore, the aminopyridine moiety can be combined with other functional groups, such as carboxylic acids, to form robust supramolecular synthons. For instance, co-crystals of 2-amino-6-chloropyridine with various carboxylic acids demonstrate the formation of heterosynthons through a pair of N---H···O and O---H···N hydrogen bonds, creating cyclic hydrogen-bonded motifs researchgate.net. The ability to form these well-defined and stable interactions makes aminopyridine derivatives, and by extension derivatives of this compound, valuable components in the construction of multi-component supramolecular frameworks.

| Supramolecular Motif | Interacting Groups | Resulting Structure | Reference |

| Dimeric R22(8) | N-H and Pyridine N (E,E conformer) | Polymeric tapes | rsc.org |

| Catemer motif | N-H and Pyridine N (Z,Z conformer) | 1D, 2D, or 3D networks | rsc.org |

| Heterosynthon | Aminopyridine and Carboxylic acid | Cyclic hydrogen-bonded motifs | researchgate.net |

Bioinorganic Chemistry Research

The interface of inorganic chemistry and biology has seen significant contributions from research involving aminopyridine-containing ligands. The ability of these ligands to coordinate with metal ions has been exploited in the design of artificial enzymes and agents for the targeted cleavage of DNA and RNA.

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain caister.comnih.govrsc.org. This modification confers remarkable chemical and enzymatic stability to PNAs nih.gov. The incorporation of modified nucleobases or other functional groups into the PNA backbone can lead to the creation of artificial enzymes, or "PNAzymes," capable of catalyzing specific biochemical reactions.

Derivatives of 2-aminopyridine have been successfully incorporated into PNA structures to enhance their properties. For example, replacing cytosine with a 2-aminopyridine moiety in triplex-forming PNAs has been shown to not only increase their binding affinity to RNA but also to improve their cellular uptake nih.gov. This enhanced uptake is crucial for the development of PNA-based therapeutics. The 2-aminopyridine residue provides a versatile point for further functionalization, allowing for the attachment of catalytic groups, such as metal chelators, to create PNAzymes with tailored activities. These artificial enzymes can be designed to target specific RNA sequences and perform catalytic functions like cleavage or ligation, offering potential therapeutic applications.

The development of artificial nucleases for the sequence-specific cleavage of DNA and RNA is a significant goal in biotechnology and medicine. Metal complexes featuring aminopyridine ligands have emerged as promising candidates for this purpose. The aminopyridine moiety can act as a ligand to coordinate with a variety of transition metals, such as copper, iron, and nickel, which are known to participate in DNA cleavage reactions acs.org.

The general mechanism of metal-mediated DNA cleavage involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, in close proximity to the DNA backbone. The metal complex binds to the DNA, and the coordinated metal ion catalyzes the production of ROS from a co-reactant like hydrogen peroxide or ascorbate. These ROS then attack the sugar-phosphate backbone of the DNA, leading to strand scission.

While specific studies on this compound complexes for DNA cleavage are not extensively documented, the broader class of aminopyridine-containing metal complexes has demonstrated significant nuclease activity. For instance, copper complexes with aminopyridine ligands have shown enhanced DNA cleavage activity acs.org. The design of such complexes often involves tailoring the steric and electronic properties of the ligands to optimize both DNA binding and the catalytic activity of the metal center. The functional groups present in this compound, the amino and hydroxyl groups, could be utilized to either directly participate in DNA binding or to be further modified to append other DNA-binding moieties or catalytic cofactors.

| Metal Complex Type | Proposed Cleavage Mechanism | Key Features | Reference |

| Copper-Aminopyridine Complexes | Oxidative cleavage via reactive oxygen species | Enhanced nuclease activity | acs.org |

| Iron, Cobalt, Nickel Chelates | Concerted or stepwise cleavage by metal-associated ROS | Dependent on metal and ligand structure | acs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-Aminopyridin-2-yl)ethanol, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 6-aminopyridine derivatives with ethanolamine or ethylene oxide under reflux conditions in absolute ethanol. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to reagent), temperature (reflux at ~78°C), and reaction time (12–24 hours). Post-synthesis purification includes filtration, washing with ethanol, and crystallization from DMF/water mixtures . Purity validation via HPLC or NMR is critical to ensure >95% yield .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Answer : Key techniques include:

- NMR : and NMR to confirm the pyridine ring protons (δ 6.5–8.5 ppm) and ethanol side chain (δ 3.5–4.5 ppm).

- FT-IR : Peaks at ~3300 cm (N-H stretch), 1600 cm (C=N), and 1050 cm (C-O).

- HPLC/MS : For molecular weight confirmation (MW 138.16 g/mol) and impurity profiling using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural determination of this compound derivatives?

- Answer : Contradictions in X-ray diffraction data (e.g., disorder in the ethanol side chain) require iterative refinement using programs like SHELXL . Strategies include:

- Applying restraints to bond lengths/angles for disordered regions.

- Testing twinning models for non-merohedral twinning.

- Cross-validating with DFT-calculated geometries (e.g., B3LYP/6-31G* basis set) to resolve ambiguities in hydrogen bonding networks .

Q. What methodologies are effective for evaluating the biological activity of this compound derivatives in drug discovery?

- Answer :

- Anticancer assays : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC determination after 48-hour exposure.

- Anti-inflammatory screening : COX-2 inhibition assays using ELISA kits.

- Structural optimization : Introducing fluorinated or trifluoromethyl groups (e.g., as in ) to enhance bioavailability.

- ADMET profiling : Use in silico tools like SwissADME to predict permeability and toxicity .

Q. How can researchers address contradictions in experimental data during reaction scalability studies?

- Answer : Contradictions (e.g., inconsistent yields at larger scales) are analyzed via:

- Design of Experiments (DoE) : Multivariate analysis to identify critical parameters (e.g., stirring rate, solvent volume).

- In situ monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation.

- Retrosynthetic deconstruction : Isolating reaction steps to pinpoint bottlenecks, such as byproduct formation during ethanolamine coupling .

Q. What strategies improve the stability of this compound under storage and experimental conditions?

- Answer :

- Storage : Lyophilization and storage at -20°C under inert gas (N) to prevent oxidation.

- Buffered solutions : Use pH 7.4 PBS for aqueous stability studies.

- Degradation analysis : Forced degradation under heat/light, followed by LC-MS to identify breakdown products (e.g., pyridine ring oxidation) .

Methodological Notes

- Synthesis : Ethanolamine coupling steps require anhydrous conditions to avoid hydrolysis .

- Crystallography : SHELXL’s TWIN and BASF commands are critical for handling twinned crystals .

- Biological assays : Dose-response curves should include positive controls (e.g., doxorubicin for anticancer studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.